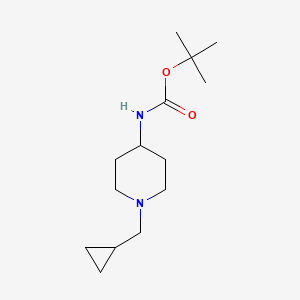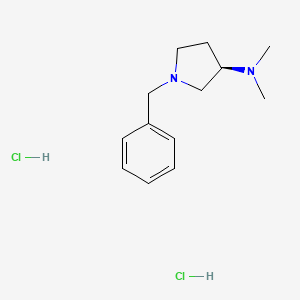
(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It has an average mass of 270.755 Da and a monoisotopic mass of 270.113495 Da .
Molecular Structure Analysis
The InChI code for “®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is 1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.Physical And Chemical Properties Analysis
“®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a solid compound . It has a molecular weight of 200.28 g/mol . The compound’s XLogP3-AA value, which is a measure of its lipophilicity, is 0.9 .Applications De Recherche Scientifique
Asymmetric Synthesis and Biological Evaluation
A study by Gao et al. (2011) focused on the asymmetric synthesis of benzhydrylpiperazine derivatives that are potent and selective hCB1 inverse agonists. The study found that the R-configuration of these derivatives exhibited enhanced antagonistic activity for the hCB1 receptor, improved oral bioavailability, and greater efficacy in reducing body weight in diet-induced obese mice. This highlights the compound's potential in therapeutic applications related to obesity and metabolic disorders (Gao et al., 2011).
Neurochemical Studies
Research by Glennon et al. (1986) discussed the binding characteristics of arylpiperazines, noting their agonistic properties at 5-HT1 and 5-HT2 sites. The study provides insights into the neurochemical interactions of related compounds, suggesting potential applications in neurological or psychiatric conditions (Glennon et al., 1986).
Imidazoline Derivatives and Glucose Homeostasis
Rondu et al. (1997) explored the design and synthesis of imidazoline derivatives, including those related to piperazines, for their potential antidiabetic properties. The study highlighted how certain compounds showed strong improvement in glucose tolerance in diabetic rat models, indicating the compound's relevance in diabetes treatment and insulin regulation (Rondu et al., 1997).
Pharmacological Profile of Pyridobenzazepine Derivatives
Liégeois et al. (1994) synthesized a series of N-methylpiperazinopyridobenzazepine derivatives to characterize their pharmacological profiles. The study provides valuable information on the compound's affinity for various neurotransmitter receptors and its potential application in addressing central nervous system disorders (Liégeois et al., 1994).
Anti-platelet and Cyclooxygenase Inhibition
A study by Dohi et al. (1993) on the anti-platelet actions of FR122047, a cyclooxygenase inhibitor, revealed its potent effects against platelet aggregation, highlighting its therapeutic potential in conditions related to platelet aggregation and cardiovascular health (Dohi et al., 1993).
Safety And Hazards
The safety information for “®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661413 |
Source


|
| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1217848-48-0 |
Source


|
| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)


![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)







